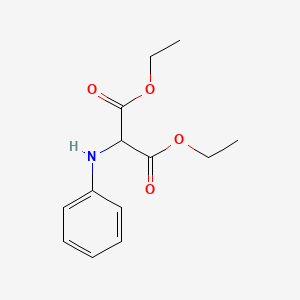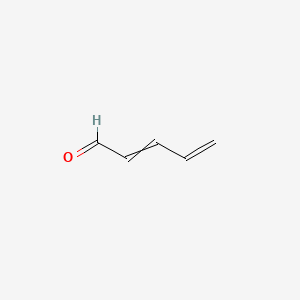
2,4-Pentadienal
Descripción general
Descripción
2,4-Pentadienal is a chemical compound with the formula C5H6O . It is also known as (2E)-Penta-2,4-dienal . The molecular weight of 2,4-Pentadienal is 82.1005 .
Synthesis Analysis
The synthesis of 2,4-Pentadienal and its derivatives has been a subject of research. For instance, the aldehyde 2E,4E-5-bromo-2,4-pentadienal was subjected to the enantioselective Trost alkynylation protocol, yielding highly functionalized propargylic secondary alcohols in an enantioselective manner .Molecular Structure Analysis
The molecular structure of 2,4-Pentadienal consists of a chain of five carbon atoms with two double bonds and an aldehyde functional group .Chemical Reactions Analysis
2,4-Pentadienal and its derivatives can behave either as nucleophilic or electrophilic species due to their push-pull conjugated diene structure . The static chemical reactivity of these derivatives can predict which atomic site is the most susceptible to undergo either a nucleophilic or an electrophilic attack .Physical And Chemical Properties Analysis
2,4-Pentadienal is a chemical compound with the formula C5H6O . The molecular weight of 2,4-Pentadienal is 82.1005 .Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation in Organic Chemistry
The asymmetric hydrogenation of 2,4-pentadien-1-ones using a ruthenium catalyst is a significant advancement in organic synthesis. This process selectively targets the C1-carbonyl group, leaving the conjugated 2,4-diene motifs untouched, yielding various chiral 2,4-pentadien-1-ols. Such compounds are valuable in creating stereoselective molecules for pharmaceutical and other applications (Li et al., 2019).
Role in Organometallic Chemistry
Pentadienylmetal compounds, which include 2,4-pentadienylmetal structures, display unique geometries and reactivity. These compounds find applications in various organic transformations such as alkylation, trimethylsilylation, and reactions with carbonyl compounds. Their geometry and reactivity are influenced by the metal type, the media, and alkyl substituents, providing valuable insights for material science and catalysis (Yasuda & Nakamura, 1985).
Analytical and Physical Chemistry
Studies on the conformational analysis of 1,4-pentadien-3-yl radicals provide critical information on the structural and energetic aspects of related compounds, including 2,4-pentadienals. Such research aids in understanding the behavior of these molecules in various chemical environments, which is crucial in fields like spectroscopy and molecular modeling (Szőri & Viskolcz, 2003).
Polymer Science
The effect of substituents on the polymerization of diolefins like 1,3-pentadiene, closely related to 2,4-pentadienal, has been studied to produce polymers with specific structures and properties. These findings have implications for the development of new materials with tailored characteristics (Porri & Gallazzi, 1966).
Renewable Energy and Green Chemistry
The conversion of xylitol to renewable 1,3-pentadiene via a two-step process involving 2,4-pentadien-1-ol illustrates the potential of 2,4-pentadienal derivatives in sustainable chemistry. This approach contributes to the development of eco-friendly production methods for valuable chemicals (Sun et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXGQLMPUIVFRE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061092 | |
| Record name | 2,4-Pentadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity aroma | |
| Record name | 2,4-Pentadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1164/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils, soluble (in ethanol) | |
| Record name | 2,4-Pentadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1164/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.801-0.809 | |
| Record name | 2,4-Pentadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1164/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
20432-40-0, 764-40-9 | |
| Record name | 2,4-Pentadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pentadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-PENTADIENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVX50AC1J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



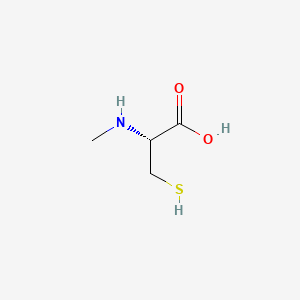
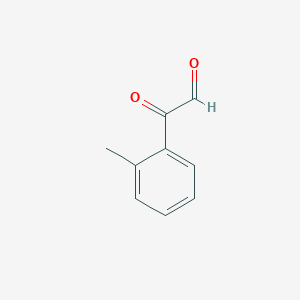
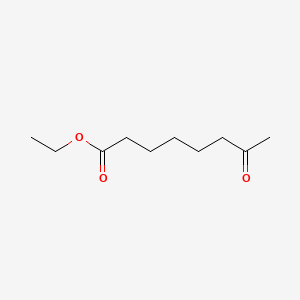

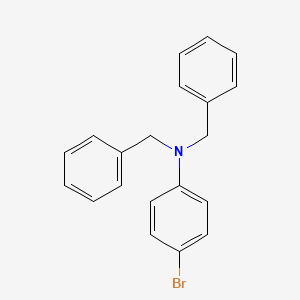
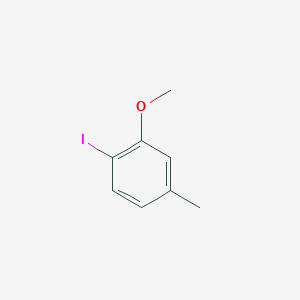

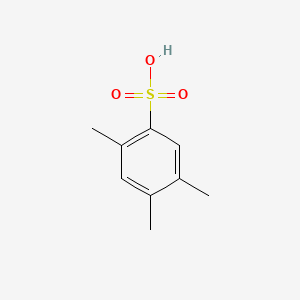
![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)
